Butoconazole Impurity 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

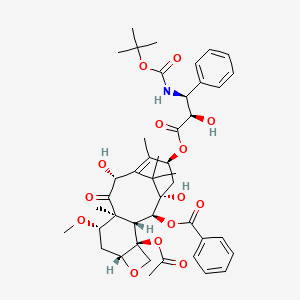

Butoconazole Impurity 4 is a chemical compound with the molecular formula C25H20Cl4N2S2 and a molecular weight of 554.4 g/mol . It is a reference standard used in pharmaceutical research and is associated with the antifungal agent Butoconazole . The chemical name of this compound is 1-(2-((2,6-Dichlorophenyl)thio)-4-(4-((2,6-dichlorophenyl)thio)phenyl)butyl)-1H-imidazole .

Métodos De Preparación

The preparation of Butoconazole Impurity 4 involves synthetic routes that include the reaction of 2,6-dichlorophenyl thiol with 4-(4-(2,6-dichlorophenylthio)phenyl)butyl imidazole . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Análisis De Reacciones Químicas

Butoconazole Impurity 4 undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Butoconazole Impurity 4 is primarily used in pharmaceutical research for the development and validation of analytical methods. It is utilized in:

Product Development: Ensuring the purity and quality of Butoconazole formulations.

Quality Control: Monitoring the presence of impurities in pharmaceutical products.

Method Validation: Establishing reliable analytical techniques for detecting and quantifying impurities.

Stability Studies: Assessing the stability of Butoconazole under various conditions.

Mecanismo De Acción

The mechanism of action of Butoconazole Impurity 4 is not well-documented, but it is presumed to function similarly to Butoconazole. Butoconazole is an imidazole derivative that inhibits the enzyme cytochrome P450 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. This inhibition disrupts the fungal cell membrane, leading to osmotic disruption or growth inhibition of the fungal cell .

Comparación Con Compuestos Similares

Butoconazole Impurity 4 can be compared with other related compounds such as:

Butoconazole Impurity 1: C13H14Cl2N2, used in similar pharmaceutical research applications.

Butoconazole Impurity 2: C13H15ClN2O, another impurity standard used for quality control.

Butoconazole Impurity 3: C10H12Cl2O, utilized in method validation and stability studies.

The uniqueness of this compound lies in its specific structure and the role it plays in ensuring the purity and efficacy of Butoconazole formulations .

Propiedades

Número CAS |

1850278-18-0 |

|---|---|

Fórmula molecular |

C19H17Cl3N2S |

Peso molecular |

411.78 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

1H-Imidazole, 1-[2-chloro-4-[4-[(2,6-dichlorophenyl)thio]phenyl]butyl]- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)